molecular formula C15H16FN3O2 B5556574 4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine

4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine

Cat. No. B5556574
M. Wt: 289.30 g/mol
InChI Key: UTDJKLXWMDUDSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to 4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine often involves multiple steps including condensation reactions, chlorination, and nucleophilic substitution. For example, Lei et al. (2017) described a green synthetic method for a related compound through a three-step process with a total yield of 43% (Lei et al., 2017). Similarly, Verron et al. (2007) developed a flexible synthesis for related pyrimidines, highlighting the adaptability of methods for synthesizing such complex molecules (Verron et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a morpholine ring attached to a pyrimidine core, which is further substituted with various groups like fluorophenyl moieties. These structural features are crucial for their reactivity and interactions. The confirmation of structures is typically achieved through spectroscopic methods such as NMR and MS as demonstrated by Lei et al. (2017) (Lei et al., 2017).

Scientific Research Applications

Pharmacological Research Applications

PI3K-AKT-mTOR Pathway Inhibition Compounds structurally related to 4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine have been identified as privileged pharmacophores for PI3K and PIKKs inhibition, pivotal for cancer therapy. Morpholine derivatives, such as those in the study by Hobbs et al. (2019), demonstrate significant potential in selectively inhibiting mTORC1 and mTORC2, highlighting the morpholine group's critical role in kinase hinge binding (Hobbs et al., 2019).

Synthesis and Biological Activities Lei et al. (2017) reported the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, showing inhibition of tumor necrosis factor alpha and nitric oxide, indicating potential anti-inflammatory and anticancer applications (Lei et al., 2017).

Molecular Biology and Biochemistry

Experimental and Theoretical Analysis Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, including a fluoro derivative with a morpholinomethyl group. Their study provides insights into intermolecular interactions, critical for understanding drug-receptor interactions and the development of new pharmacological agents (Shukla et al., 2014).

Chemical Synthesis and Optimization

Diastereoselective Synthesis Liu et al. (2014) explored the synthesis of functionalized tetrahydropyrimidin-2-thiones using a morpholine derivative, showcasing the versatility of morpholine in facilitating complex chemical reactions. This work could be relevant for the synthesis of molecules with specific stereochemical configurations (Liu et al., 2014).

PET Imaging Agent Synthesis Wang et al. (2017) described the synthesis of HG-10-102-01, a potential PET imaging agent for Parkinson's disease, showcasing the role of morpholine derivatives in developing diagnostic tools (Wang et al., 2017).

properties

IUPAC Name

4-[4-(2-fluorophenoxy)-6-methylpyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-11-10-14(21-13-5-3-2-4-12(13)16)18-15(17-11)19-6-8-20-9-7-19/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDJKLXWMDUDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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